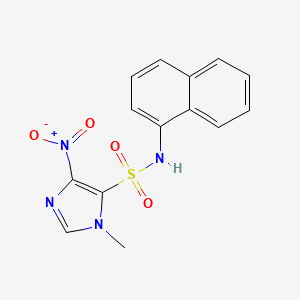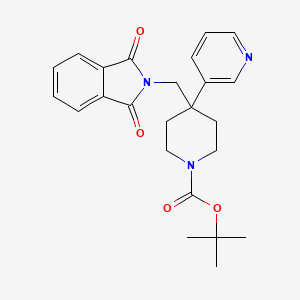
4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the reaction of a chloropentyl derivative with a suitable oxazine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazine oxides.
Reduction: Reduction reactions could convert the compound into its corresponding reduced forms.
Substitution: The chloropentyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while substitution reactions could produce a variety of functionalized derivatives.
科学的研究の応用
Medicinal Chemistry: As potential therapeutic agents due to their biological activity.
Materials Science: In the development of novel materials with unique properties.
Organic Synthesis: As intermediates in the synthesis of more complex molecules.
作用機序
The mechanism of action of 4H-1,3-Oxazine derivatives typically involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, they might inhibit certain enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4H-1,3-Oxazine: The parent compound without the chloropentyl and trimethyl substitutions.
5,6-Dihydro-4H-1,3-Oxazine: A similar compound with different substituents.
Uniqueness
The presence of the 5-chloropentyl and 4,4,6-trimethyl groups in 4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- imparts unique chemical properties, such as increased lipophilicity or specific reactivity patterns, distinguishing it from other oxazine derivatives.
特性
CAS番号 |
36871-49-5 |
|---|---|
分子式 |
C12H22ClNO |
分子量 |
231.76 g/mol |
IUPAC名 |
2-(5-chloropentyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H22ClNO/c1-10-9-12(2,3)14-11(15-10)7-5-4-6-8-13/h10H,4-9H2,1-3H3 |
InChIキー |
GSDPYAMUHIXDIT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N=C(O1)CCCCCCl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


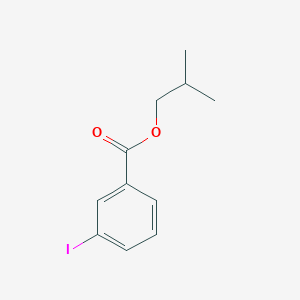

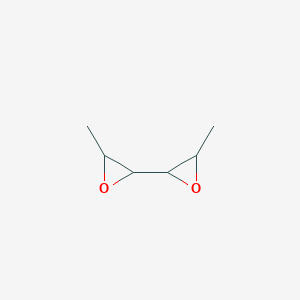
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
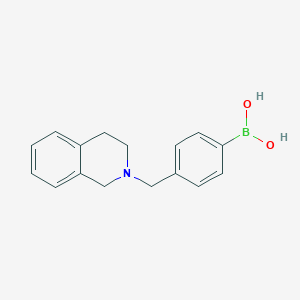
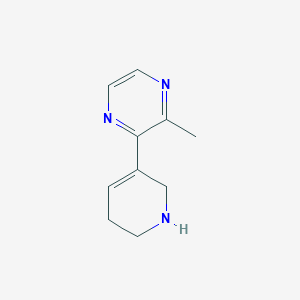
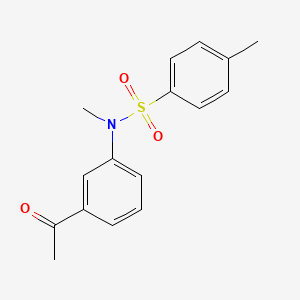

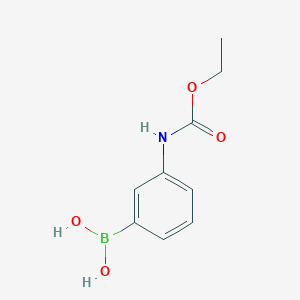
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)


